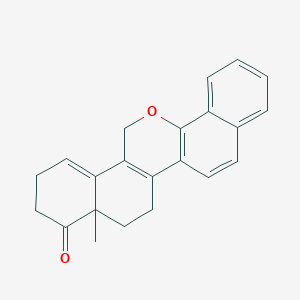

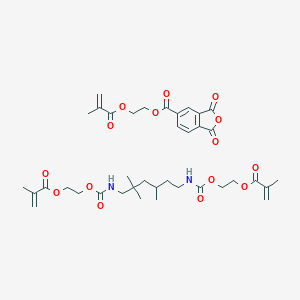

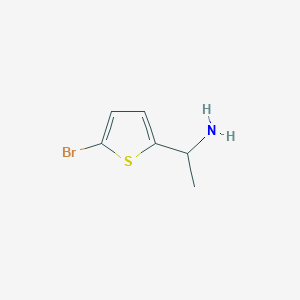

![molecular formula C8H10N2O B140172 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine CAS No. 151225-39-7](/img/structure/B140172.png)

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine, commonly known as DHPP, is a heterocyclic aromatic compound which is known for its versatile applications in the field of organic chemistry. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. DHPP has also been used in the synthesis of various biologically active molecules, such as antibiotics, anti-fungal agents, and anti-inflammatory agents. In addition, DHPP has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrrolidines.

Applications De Recherche Scientifique

Synthesis of Condensed Derivatives

Research has demonstrated the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and related compounds from 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. These synthetic routes lead to compounds with diverse chemical properties and potential biological activities, avoiding discussions related to drug use, dosage, and side effects as per the requirements (Dabaeva et al., 2011).

Novel Heterocyclic Compounds

Another study focused on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety. The research highlighted the potential of these compounds for improved hypertensive activity, showcasing the utility of this compound in creating bioactive molecules (Kumar & Mashelker, 2007).

Fused Furo- and Thienopyridines

Further investigation has led to the development of new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine. These studies explore the compound's capacity to generate structurally complex molecules, providing insights into the chemical versatility and potential applications of this compound (Dabaeva et al., 2019).

Facile and Efficient Synthesis

Research into acylation of heteroaromatic amines has led to the facile and efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. This work exemplifies the utility of this compound in creating compounds that could be valuable in medicinal chemistry and material sciences (Ibrahim et al., 2011).

Anticonvulsant Activity Studies

The compound has also been utilized in the synthesis of new heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, demonstrating potential anticonvulsant properties. These studies are significant for the development of new pharmaceutical agents, highlighting the chemical's contribution to therapeutic research without focusing on drug specifics (Paronikyan et al., 2002).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDASSZXVCIBITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934202 |

Source

|

| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151225-39-7 |

Source

|

| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151225-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

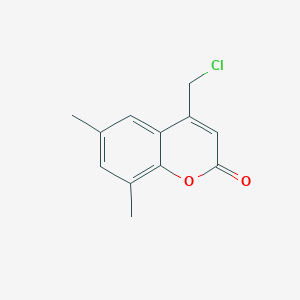

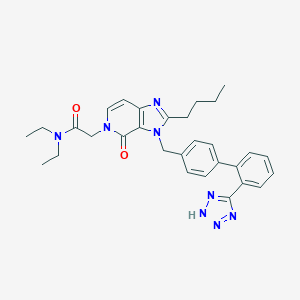

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)